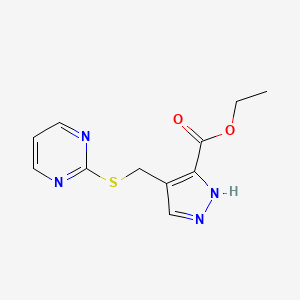![molecular formula C11H16INOS B7407444 N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B7407444.png)
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine is a compound that features a thiophene ring substituted with an iodine atom and a methyloxanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine typically involves the iodination of a thiophene derivative followed by the introduction of the methyloxanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the thiophene ring. Subsequent reactions with appropriate reagents can then introduce the methyloxanamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-iodothiophene and 3-iodothiophene share structural similarities.
Methyloxanamine Derivatives: Compounds like 2-methyloxan-4-amine and its analogs.
Uniqueness
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine is unique due to the specific combination of the iodothiophene and methyloxanamine groups. This combination can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INOS/c1-8-4-10(2-3-14-8)13-6-11-5-9(12)7-15-11/h5,7-8,10,13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKLRYEXZZBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=CC(=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-N-[3-[1-(1,2-thiazol-3-yl)ethylamino]propyl]methanesulfonamide](/img/structure/B7407365.png)
![ethyl 4-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407371.png)
![2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol](/img/structure/B7407373.png)
![ethyl 4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407379.png)
![N-[(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7407386.png)

![2-(1H-indol-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407402.png)
![Tert-butyl 7-[(2-hydroxy-2-methylpropyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B7407414.png)
![N-[(4-iodothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7407417.png)
![6-Ethyl-2-[1-(oxolan-3-yl)propan-2-ylsulfanyl]pyrimidin-4-amine](/img/structure/B7407424.png)
![3-Tert-butyl-5-[[5-(difluoromethyl)-1,3-oxazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7407426.png)
![3-[[1-[1-(4-Bromopyrazol-1-yl)cyclopropyl]ethylamino]methyl]pentan-1-ol](/img/structure/B7407451.png)
![2-(2-methylfuran-3-yl)-5-[1-(1H-1,2,4-triazol-5-yl)propylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407458.png)
![4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol](/img/structure/B7407462.png)
